5-Ethyl-2-methylnonan-1-ol
Description
Contextualization within Branched-Chain Alcohol Chemistry and Derivatives Research
Branched-chain alcohols are a pivotal class of organic compounds, distinguished from their linear counterparts by the presence of alkyl side chains along the principal carbon backbone. wikipedia.orgexxonmobilchemical.com This branching imparts unique physicochemical properties, such as lower melting points, reduced volatility, and altered viscosity compared to straight-chain alcohols of the same molecular weight. scientificspectator.comstudypug.com A significant portion of research in this area is dedicated to Guerbet alcohols, which are β-branched primary alcohols formed through the self-condensation of smaller alcohols at high temperatures. scientificspectator.comaocs.orgrsc.org The Guerbet reaction is a classic method for producing these branched structures, which are valued for their liquidity at low temperatures and excellent lubricity. scientificspectator.comaocs.org
Derivatives of branched-chain alcohols are extensively explored for a wide range of applications. They serve as key intermediates in the synthesis of surfactants, emulsifiers, and detergents, where the branching can enhance wetting power and reduce the tendency to form gels. exxonmobilchemical.com Furthermore, their esters are investigated as synthetic lubricants, plasticizers, and emollients in personal care products. scientificspectator.com The research into these derivatives focuses on tailoring their properties by varying the alcohol's branching pattern and the nature of the derivatizing agent.
Significance of 5-Ethyl-2-methylnonan-1-ol in Contemporary Chemical Research Paradigms
The significance of this compound in modern chemical research is largely inferred from its identity as a branched-chain C12 alcohol. This class of compounds is central to several research paradigms. In materials science, long-chain branched alcohols are investigated for their role in creating high-performance esters and ethers used in lubricants and cosmetics. scientificspectator.com The branching in this compound, with an ethyl group at the C5 position and a methyl group at the C2 position, suggests it could offer a unique balance of fluidity and lubricity.
In the context of surfactant technology, alcohols with this level of complexity are of interest for producing nonionic surfactants with specialized properties. The branching can influence the hydrophilic-lipophilic balance (HLB) and the packing of surfactant molecules at interfaces, which are critical parameters for emulsification and detergency. exxonmobilchemical.com A US patent mentions this compound in a list of compounds related to silicone compositions, hinting at its potential utility in this area, although specific applications are not detailed. google.com
Overview of Current Academic Inquiry into this compound
However, current academic research provides a framework for understanding its potential. Studies on the isomers of dodecanol, for instance, explore how different branching patterns affect surface properties and molecular packing. slu.se Research into the Guerbet reaction and other modern catalytic methods, such as the borrowing hydrogen strategy, continues to refine the synthesis of complex branched alcohols. rsc.orgacs.org These advanced synthetic routes could be applicable to the targeted production of this compound. The study of its corresponding alkane, 5-ethyl-2-methylnonane, has appeared in literature concerning volatile organic compounds, but this does not directly inform the properties of the alcohol. nih.gov
Aims and Scope of Comprehensive Scholarly Investigations on this compound
A comprehensive scholarly investigation into this compound would aim to fill the current knowledge gap. The primary objectives of such research would include:
Development of Efficient Synthetic Pathways: Investigating and optimizing synthetic routes, potentially through modifications of the Guerbet reaction or modern cross-coupling methods, to produce this compound with high purity and yield.
Thorough Physicochemical Characterization: Moving beyond computed data to experimentally determine key properties such as melting point, boiling point, viscosity, and spectral data (NMR, IR, Mass Spectrometry).
Exploration of Potential Applications: Systematically evaluating its performance as a precursor for surfactants, esters for lubricants, and as a solvent or co-solvent. This would involve synthesizing derivatives and testing their relevant properties.
Comparative Isomer Studies: Comparing the properties of this compound with other C12 branched-chain alcohol isomers to establish structure-property relationships.
The scope of such investigations would be to provide the fundamental chemical data necessary for industry and academia to assess the practical utility of this specific molecule.
Data Tables
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆O | - |
| Molecular Weight | 186.34 g/mol | - |
| CAS Number | 68083-56-7 | chemsrc.com |
Note: The properties listed in this table are generally computationally derived and sourced from chemical databases. Experimental verification is required for definitive characterization.
Structure
2D Structure
3D Structure
Properties
CAS No. |
68083-56-7 |
|---|---|
Molecular Formula |
C12H26O |
Molecular Weight |
186.33 g/mol |
IUPAC Name |
5-ethyl-2-methylnonan-1-ol |
InChI |
InChI=1S/C12H26O/c1-4-6-7-12(5-2)9-8-11(3)10-13/h11-13H,4-10H2,1-3H3 |
InChI Key |
WIGUFLFEXMLRCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CCC(C)CO |
Origin of Product |
United States |
Synthetic Methodologies and Novel Approaches for 5 Ethyl 2 Methylnonan 1 Ol
Retrosynthetic Analysis of the 5-Ethyl-2-methylnonan-1-ol Carbon Skeleton
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, several logical bond disconnections can be proposed, leading to different synthetic strategies.
Disconnection 1: C-C Bond Formation via Organometallic Reagents
A primary disconnection strategy involves breaking the C4-C5 bond. This approach suggests the reaction of an organometallic reagent, such as a Grignard or organolithium reagent derived from a 2-ethylhexyl halide, with a suitable three-carbon electrophile like isobutyraldehyde. Subsequent oxidation state adjustments would then yield the target alcohol. Another viable disconnection is at the C2-C3 bond, which would involve the reaction of a Grignard reagent derived from a 4-ethylheptyl halide with propylene (B89431) oxide.
Disconnection 2: Functional Group Interconversion and Alkene Precursors
Alternatively, a functional group interconversion (FGI) approach points to 5-ethyl-2-methylnonanal (B14460305) as a direct precursor. This aldehyde can be readily reduced to the primary alcohol. The aldehyde itself can be synthesized through various methods, including the hydroformylation of a suitable alkene. Another FGI-based retrosynthesis considers an alkene precursor, such as 5-ethyl-2-methylnon-1-ene. The anti-Markovnikov hydroboration-oxidation of this terminal alkene would directly yield the target primary alcohol. wvu.eduvisualizeorgchem.commasterorganicchemistry.comwikipedia.org
Table 1: Key Retrosynthetic Disconnections for this compound
| Disconnection Strategy | Key Precursors | Corresponding Forward Reaction |
| C4-C5 Bond Cleavage | 2-Ethylhexyl magnesium bromide and Isobutyraldehyde | Grignard Reaction |
| C2-C3 Bond Cleavage | 4-Ethylheptyl magnesium bromide and Propylene oxide | Grignard Reaction |
| Functional Group Interconversion | 5-Ethyl-2-methylnonanal | Reduction |
| C1-O Bond Cleavage | 5-Ethyl-2-methylnon-1-ene | Hydroboration-Oxidation |
Conventional and Advanced Synthetic Routes to this compound
Based on the retrosynthetic analysis, several forward synthetic routes can be implemented. These range from traditional organometallic chemistry to modern catalytic hydrogenation techniques.
A highly efficient and direct route to this compound is the reduction of its corresponding aldehyde, 5-ethyl-2-methylnonanal. This aldehyde is a known fragrance ingredient, making this pathway industrially relevant. The reduction can be achieved using a variety of reducing agents.
Complex Metal Hydrides:
Standard laboratory-scale reductions can be effectively carried out using complex metal hydrides. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and selective reagent for this transformation. For a more reactive option, lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) can be used, followed by an aqueous workup.
Catalytic Hydrogenation:
For larger-scale industrial production, catalytic hydrogenation is often preferred. This method involves reacting the aldehyde with hydrogen gas (H₂) under pressure in the presence of a metal catalyst.
Table 2: Common Catalysts for the Hydrogenation of Aldehydes
| Catalyst | Typical Reaction Conditions | Selectivity |
| Raney Nickel | 50-150 °C, 10-100 atm H₂ | High for C=O reduction |
| Palladium on Carbon (Pd/C) | Room temperature to 100 °C, 1-50 atm H₂ | Excellent, can be used at lower pressures |
| Platinum(IV) oxide (PtO₂) | Room temperature, 1-4 atm H₂ | Highly active, often used for small-scale reactions |
| Rhodium on Alumina (Rh/Al₂O₃) | Varies with substrate | Can be used for selective hydrogenations |
Organometallic reagents are fundamental tools for constructing the carbon skeleton of complex molecules like this compound. organicchemistrytutor.comyoutube.comlibretexts.orgkhanacademy.orgkhanacademy.org The Grignard reaction, in particular, offers several plausible routes.
Route A: Reaction with an Aldehyde
Route B: Reaction with an Epoxide
A more direct approach involves the reaction of a Grignard reagent with an epoxide. For instance, the reaction of 4-ethylheptylmagnesium bromide with propylene oxide would lead to the formation of the C-C bond at the desired position and, after an acidic workup, would yield this compound directly. The regioselectivity of the epoxide opening is crucial here, with the nucleophilic attack generally occurring at the less sterically hindered carbon of the epoxide ring.
The hydroboration-oxidation of a terminal alkene is a premier method for the anti-Markovnikov hydration of a double bond, yielding a primary alcohol. wvu.eduvisualizeorgchem.commasterorganicchemistry.comwikipedia.org This two-step process is highly regioselective and stereospecific.
The required precursor for this route is 5-ethyl-2-methylnon-1-ene. The synthesis of this alkene could be accomplished through a Wittig reaction between a suitable phosphonium (B103445) ylide and a ketone.
In the first step of the hydroboration-oxidation sequence, the alkene is treated with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF). The boron atom adds to the less substituted carbon of the double bond, and a hydrogen atom adds to the more substituted carbon. This step is typically repeated until all three B-H bonds have reacted, forming a trialkylborane.
In the second step, the trialkylborane is oxidized with hydrogen peroxide (H₂O₂) in the presence of a base, typically sodium hydroxide (B78521) (NaOH). This replaces the boron atom with a hydroxyl group, yielding the desired primary alcohol with high fidelity.
Chemo- and Regioselective Considerations in the Synthesis of this compound
Achieving high chemo- and regioselectivity is paramount in the synthesis of a molecule with multiple functional groups or reactive sites.
In the Grignard synthesis , the primary chemoselectivity challenge is the presence of any acidic protons in the starting materials, which would quench the organometallic reagent. Therefore, all reactants and solvents must be scrupulously dry. Regioselectivity becomes a key consideration when using unsymmetrical epoxides. The attack of the Grignard reagent on propylene oxide is highly regioselective for the terminal carbon, leading to the desired primary alcohol.
In the hydroboration-oxidation pathway , the regioselectivity of the hydroboration step is the defining feature of the reaction. The use of sterically bulky borane reagents, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), can further enhance the selectivity for the anti-Markovnikov product, especially with sterically hindered alkenes.
Asymmetric Synthesis Approaches for Stereoisomers of this compound
This compound possesses two chiral centers at C2 and C5, meaning it can exist as four possible stereoisomers. The synthesis of a single enantiomer or diastereomer requires the use of asymmetric synthesis techniques.
Chiral Precursors:
One approach is to start with enantiomerically pure building blocks. For instance, a chiral epoxide or a chiral Grignard reagent could be used to set one of the stereocenters. However, controlling the stereochemistry of the second center can be challenging.
Asymmetric Catalysis:
A more modern and efficient approach is the use of chiral catalysts. For the reduction of the precursor aldehyde, 5-ethyl-2-methylnonanal, asymmetric hydrogenation using a chiral transition metal catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine (B1218219) ligand) could potentially set the stereocenter at C2. nih.govorganic-chemistry.org The stereocenter at C5, being more remote from the reactive site, is more challenging to control through this method.
Recent advances in organocatalysis have shown promise in the asymmetric functionalization of α-branched aldehydes. nih.govbohrium.commdpi.comresearchgate.net Chiral amine catalysts can be used to form chiral enamines, which can then react with various electrophiles to introduce functionality at the α-position with high enantioselectivity. While not a direct route to the target alcohol, these methods could be adapted to synthesize chiral precursors.
The asymmetric Guerbet reaction, which couples a secondary alcohol with a primary alcohol using a chiral catalyst, also presents a potential, albeit complex, route to chiral alcohols. liverpool.ac.uk
Chiral Catalysis in Enantioselective Synthesis
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. wikipedia.org In the context of this compound, chiral catalysis can be employed to establish the stereochemistry at either the C2 or C5 position, or both simultaneously. A common strategy involves the asymmetric reduction of a prochiral ketone precursor. For instance, the synthesis could proceed via the reduction of 5-ethyl-2-methylnonan-1-al or a related ketone, where a chiral catalyst delivers a hydride to one face of the carbonyl group preferentially.
Prominent catalysts for such transformations include those based on transition metals like ruthenium, rhodium, and iridium, complexed with chiral ligands. ru.nl Organocatalysis, utilizing small chiral organic molecules, also offers a powerful alternative. wikipedia.org For example, the use of chiral oxazaborolidine catalysts, as pioneered by Corey, Itsuno, and Bakshi (CBS reduction), is a well-established method for the enantioselective reduction of ketones.
The choice of catalyst and reaction conditions is paramount in achieving high enantiomeric excess (e.e.). The table below illustrates potential chiral catalysts and their hypothetical application in the synthesis of a this compound precursor, based on their known performance in analogous reductions of aliphatic ketones.
| Catalyst System | Precursor Type | Expected Outcome (e.e.) | Reference Analogy |
| RuCl2[(S)-BINAP]2/H2 | Prochiral Ketone | >95% | Asymmetric hydrogenation of β-keto esters. |
| (S)-CBS catalyst/BH3 | Prochiral Ketone | >98% | Enantioselective reduction of a wide range of ketones. |
| Chiral Phosphoric Acid with Hantzsch Ester | Prochiral Ketone | >90% | Transfer hydrogenation of ketones. |
| Noyori's Ru-TsDPEN catalyst | Prochiral Ketone | >99% | Asymmetric transfer hydrogenation of aromatic and aliphatic ketones. acs.org |
This table is illustrative and based on the general performance of these catalysts. Actual results for a this compound precursor would require experimental validation.
Another enantioselective approach involves the catalytic asymmetric functionalization of an alkene. For example, a Zr-catalyzed asymmetric carboalumination of a terminal alkene (ZACA reaction) could be employed to introduce one of the chiral centers, followed by further elaboration to the target molecule. nih.gov
Diastereoselective Control in this compound Production
With two stereocenters, this compound can exist as four possible diastereomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). Diastereoselective synthesis aims to produce one diastereomer in preference to the others. beilstein-journals.org This can be achieved through either substrate-controlled or catalyst-controlled methods.
In a substrate-controlled approach, an existing stereocenter in the starting material directs the formation of a new stereocenter. For example, if a chiral pool starting material already containing the C5 stereocenter is used, its steric and electronic properties can influence the stereochemical outcome of a reaction at C2. Felkin-Anh and Cram-chelation models are often used to predict the outcome of such nucleophilic additions to carbonyls adjacent to a stereocenter.
In catalyst-controlled diastereoselective synthesis, the chiral catalyst overrides the influence of any existing stereocenters in the substrate to determine the configuration of the newly formed stereocenter. This is particularly powerful for creating stereoisomers that are disfavored by the substrate's intrinsic bias. For instance, asymmetric hydrogenation or transfer hydrogenation of a β-substituted ketone precursor could be employed, where the catalyst dictates the stereochemistry of both the resulting hydroxyl and methyl groups. rsc.org The development of catalysts that can control the stereochemistry of remote centers is an active area of research.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of fine chemicals like this compound is of increasing importance, particularly in industries such as fragrances where sustainability is a growing concern. matec-conferences.orgresearchgate.netmatec-conferences.orgpremiumbeautynews.com
Solvent-Free and Reduced Solvent Methodologies
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. rsc.org For the synthesis of this compound, several strategies could be envisioned. Solvent-free reactions, where the neat reactants are mixed, potentially with a solid catalyst, can simplify workup, reduce waste, and lower energy consumption. acs.orgcmu.edu Such conditions have been successfully applied to reactions like aldol (B89426) condensations and Grignard-type additions. organic-chemistry.org
Alternatively, the use of greener solvents such as water, supercritical carbon dioxide (scCO2), or bio-based solvents can significantly reduce the environmental impact. personalcaremagazine.com Water is an ideal solvent for certain enzymatic reactions, while scCO2 is attractive for its non-toxic and non-flammable nature, with the added benefit of tunable solvent properties with changes in pressure and temperature. personalcaremagazine.com
Atom-Economical and Step-Economical Synthesis Strategies
Atom economy, a concept developed by Barry Trost, emphasizes the importance of designing synthetic routes where the maximum number of atoms from the starting materials are incorporated into the final product. Reactions with high atom economy, such as additions and rearrangements, are preferable to substitutions and eliminations that generate stoichiometric byproducts.
For the synthesis of this compound, "borrowing hydrogen" or "transfer hydrogenation" methodologies represent highly atom-economical approaches. nih.govdicp.ac.cnrsc.org In a borrowing hydrogen reaction, an alcohol is transiently oxidized to an aldehyde or ketone by a transition metal catalyst, which then reacts with a nucleophile. The catalyst subsequently returns the hydrogen to the intermediate, regenerating the catalyst and forming the final product with water as the only byproduct. This could be used to couple smaller fragments to build the carbon skeleton of the target molecule.
Step economy involves minimizing the number of synthetic steps, which reduces resource consumption and waste generation. Convergent synthetic strategies, where different fragments of the molecule are synthesized separately and then joined together, are generally more step-economical than linear syntheses.
Biocatalytic Pathways for Sustainable Production of this compound
Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, is a cornerstone of green chemistry. nih.govresearchgate.netrsc.org Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), often in aqueous media, and exhibit high selectivity (chemo-, regio-, and stereoselectivity). tandfonline.comnih.gov
For the synthesis of this compound, ketoreductases (KREDs) are particularly relevant. tandfonline.com These enzymes can reduce a prochiral ketone precursor to the corresponding chiral alcohol with very high enantioselectivity. The necessary cofactor (NADH or NADPH) is typically regenerated in situ using a sacrificial substrate like isopropanol (B130326) or glucose, making the process catalytic. nih.gov
The table below summarizes potential biocatalytic approaches for the enantioselective synthesis of this compound.
| Biocatalyst Type | Reaction Type | Substrate Precursor | Advantages | Reference Analogy |
| Ketoreductase (KRED) | Asymmetric Reduction | 5-Ethyl-2-methyl-x-oxononanal | High enantioselectivity (>99% e.e.), mild conditions, aqueous media. tandfonline.com | Reduction of aliphatic ketones to chiral alcohols. nih.gov |
| Lipase | Kinetic Resolution | Racemic this compound | High enantioselectivity, broad substrate scope. | Resolution of racemic secondary alcohols via enantioselective acylation. mdpi.com |
| Whole-cell (e.g., Yeast) | Asymmetric Reduction | Ketone precursor | In-built cofactor regeneration, no need for isolated enzymes. | Reduction of prochiral ketones using Saccharomyces cerevisiae. nih.gov |
| Hydratase | Enantioselective Hydration | Alkene precursor (e.g., 5-ethyl-2-methylnon-1-ene) | 100% atom economy, direct conversion of alkene to alcohol. nih.gov | Asymmetric hydration of styrenes. nih.gov |
This table provides a conceptual framework for the application of biocatalysis to the synthesis of the target molecule.
The continuous development of novel biocatalysts through protein engineering and directed evolution is expanding the scope of biocatalysis, making it an increasingly viable and sustainable option for the production of complex chiral molecules like this compound. nih.gov
Advanced Spectroscopic and Analytical Characterization Techniques for 5 Ethyl 2 Methylnonan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 5-Ethyl-2-methylnonan-1-ol
High-resolution NMR spectroscopy offers an unparalleled ability to map the carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and multidimensional NMR experiments is required for complete and unambiguous resonance assignment.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Multidimensional NMR experiments are crucial for assembling the molecular structure of this compound by establishing through-bond and through-space correlations between nuclei. nih.gov
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. Key expected correlations would confirm the connectivity of the aliphatic chain, for instance, between the protons on C1 and C2, C2 and its methyl group, C2 and C3, and so on, up to the terminal methyl group of the nonane (B91170) chain. It would also clearly show the coupling within the ethyl substituent and its connection to the main chain at C5.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of carbon resonances based on the more easily interpreted proton spectrum. The expected correlations for this compound are detailed in the table below.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. For this compound, critical HMBC correlations would include:
Protons of the C2-methyl group showing correlations to C1, C2, and C3.
Protons of the ethyl group's methylene (B1212753) (CH₂) showing correlations to C4, C5, C6, and the ethyl's own methyl carbon.
The C1 methylene protons showing correlations to C2 and C3. These correlations definitively establish the positions of the methyl and ethyl branches on the nonane backbone.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique maps protons that are close in space, providing insight into the molecule's conformational preferences. For a flexible acyclic molecule like this compound, NOESY could reveal spatial proximities between protons on the main chain and those on the ethyl and methyl substituents, helping to define the favored rotational conformations (rotamers).
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and HSQC Correlations for this compound
| Carbon Position | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |
| C1 (-CH₂OH) | ~65-68 | H1 (2H) | ~3.5-3.7 |
| C2 (-CH) | ~35-38 | H2 (1H) | ~1.6-1.8 |
| C3 (-CH₂) | ~32-35 | H3 (2H) | ~1.2-1.4 |
| C4 (-CH₂) | ~29-32 | H4 (2H) | ~1.2-1.4 |
| C5 (-CH) | ~39-42 | H5 (1H) | ~1.3-1.5 |
| C6 (-CH₂) | ~28-31 | H6 (2H) | ~1.2-1.4 |
| C7 (-CH₂) | ~26-29 | H7 (2H) | ~1.2-1.4 |
| C8 (-CH₂) | ~22-25 | H8 (2H) | ~1.2-1.4 |
| C9 (-CH₃) | ~14-16 | H9 (3H) | ~0.8-0.9 |
| C2-Methyl (-CH₃) | ~17-20 | H (3H) | ~0.9-1.0 |
| C5-Ethyl (-CH₂) | ~25-28 | H (2H) | ~1.3-1.5 |
| C5-Ethyl (-CH₃) | ~10-13 | H (3H) | ~0.8-0.9 |
Quantitative NMR (qNMR) Methodologies for Purity and Concentration Assessment
Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a compound without the need for a specific reference standard of the analyte itself. researchgate.netemerypharma.com The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. koreascience.kr
The purity assessment of this compound via qNMR would involve the following steps:
Selection of an Internal Standard (IS): A high-purity certified reference material (e.g., maleic acid, dimethyl sulfone) is chosen. The IS must be soluble in the same deuterated solvent as the analyte and possess at least one sharp resonance in a region of the ¹H NMR spectrum that does not overlap with any signals from the analyte. koreascience.kracs.org
Sample Preparation: A precise mass of the this compound sample and a precise mass of the internal standard are weighed and dissolved together in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ethz.ch
Data Acquisition: The ¹H NMR spectrum is acquired under optimized conditions that ensure full relaxation of all protons, a high signal-to-noise ratio, and accurate integration. This typically requires a longer relaxation delay (D1) than in routine qualitative NMR.
Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
I = Integral value of the signal
N = Number of protons generating the signal
M = Molar mass
m = mass
P_IS = Purity of the internal standard
Interactive Table 2: Example qNMR Purity Calculation for this compound
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (m) | 20.50 mg | 10.15 mg |
| Molar Mass (M) | 186.34 g/mol | 116.07 g/mol |
| Purity of IS (P_IS) | Unknown | 99.95% |
| Selected ¹H Signal | C1-H₂ | Olefinic CH |
| Number of Protons (N) | 2 | 2 |
| Integral Value (I) | 5.45 | 4.38 |
Calculated Purity: 98.7%
Dynamic NMR Studies of Conformational Equilibria in this compound
The flexible nature of the acyclic carbon chain in this compound allows for rotation around its carbon-carbon single bonds, leading to a variety of conformational isomers (conformers). chemistrysteps.com At room temperature, the interconversion between these conformers is typically rapid on the NMR timescale, resulting in a spectrum that shows time-averaged signals for the different conformations.
Dynamic NMR (DNMR) spectroscopy, specifically variable-temperature (VT) NMR, is the primary technique used to study these equilibria. auremn.org.br By lowering the temperature, the rate of interconversion can be slowed. If the temperature is lowered sufficiently to reach the coalescence point, where distinct signals for individual conformers begin to resolve, it is possible to determine the energy barrier (ΔG‡) for bond rotation.
For this compound, key areas of conformational interest would be the rotation around the C4-C5 and C5-C6 bonds, which would influence the relative spatial positions of the butyl and propyl chains relative to the ethyl group. While the energy barriers for C-C bond rotation in such alkanols are generally too low to be observed by DNMR without reaching extremely low temperatures, the technique remains the theoretical standard for investigating such dynamic processes. nih.gov
Mass Spectrometry (MS) Applications in the Elucidation of this compound
Mass spectrometry provides critical information about a molecule's mass and fragmentation patterns, which aids in confirming its molecular formula and structure.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Confirmation
High-resolution mass spectrometry can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. libretexts.org This high accuracy allows for the determination of a unique elemental composition, as the exact masses of atoms are not integers (e.g., ¹H = 1.00783, ¹²C = 12.00000, ¹⁶O = 15.9949). libretexts.org
For this compound, the molecular formula is C₁₂H₂₆O. HRMS would be used to measure the exact mass of its molecular ion ([M]+• or protonated molecule [M+H]+), which can then be compared to the theoretical exact mass to confirm the formula and distinguish it from other isobaric compounds (molecules with the same nominal mass but different formulas). researchgate.net
Interactive Table 3: HRMS Data for Confirming the Molecular Formula of this compound
| Molecular Formula | Nominal Mass | Theoretical Exact Mass (Monoisotopic) |
| C₁₂H₂₆O | 186 | 186.19837 |
| C₁₁H₂₂O₂ | 186 | 186.15688 |
| C₁₀H₁₈O₃ | 186 | 186.12560 |
| C₁₃H₂₂ | 186 | 186.17215 |
Fragmentation Pathway Analysis and Mechanism Elucidation
Under electron ionization (EI), this compound will undergo predictable fragmentation, providing structural clues. The molecular ion peak for long-chain alcohols is often weak or absent. libretexts.org The fragmentation is dominated by pathways that lead to stable carbocations or resonance-stabilized ions. libretexts.orgalmerja.com
Key fragmentation pathways include:
Alpha-Cleavage: This is a characteristic fragmentation for primary alcohols. It involves the cleavage of the C1-C2 bond, resulting in the loss of a large alkyl radical and the formation of the resonance-stabilized oxonium ion [CH₂OH]⁺ at m/z 31 . This is often a prominent, if not the base, peak in the spectrum. whitman.edu
Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a common pathway for alcohols, which would lead to an ion at m/z 168 ([M-18]⁺•). libretexts.org
Cleavage at Branch Points: The presence of the ethyl group at C5 and the methyl group at C2 creates preferential sites for cleavage, as this can lead to more stable secondary or tertiary carbocations. Fragmentation adjacent to these branches will produce a series of characteristic ions. For example, cleavage of the C4-C5 bond could result in the loss of a C₅H₁₁˙ radical, while cleavage of the C5-C6 bond could lead to the loss of a C₄H₉˙ radical.
Interactive Table 4: Predicted Key Mass Fragments for this compound (EI-MS)
| m/z | Identity | Fragmentation Pathway |
| 186 | [C₁₂H₂₆O]⁺• | Molecular Ion (likely weak or absent) |
| 168 | [C₁₂H₂₄]⁺• | Loss of H₂O |
| 157 | [C₁₁H₂₅]⁺ | Loss of CH₂OH |
| 143 | [C₁₀H₂₃]⁺ | Loss of C₃H₇ (from C1-C3) |
| 129 | [C₉H₁₉]⁺ | Loss of C₄H₉ (from ethyl branch side) |
| 85 | [C₆H₁₃]⁺ | Cleavage at C6-C7 |
| 71 | [C₅H₁₁]⁺ | Cleavage at C5-C6 |
| 57 | [C₄H₉]⁺ | Cleavage at C4-C5 |
| 43 | [C₃H₇]⁺ | Propyl cation |
| 31 | [CH₃O]⁺ | α-cleavage (characteristic of primary alcohol) |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of this compound and its Derivatives
Tandem mass spectrometry (MS/MS) serves as a powerful tool for the unambiguous structural confirmation of this compound. wikipedia.org In a typical MS/MS experiment, the protonated molecule [M+H]⁺ or a related molecular ion is first isolated by a mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, structurally informative product ions. nih.gov These product ions are subsequently analyzed by a second mass analyzer, generating a fragmentation spectrum that acts as a molecular fingerprint.
For this compound (molar mass 186.34 g/mol ), the precursor ion would likely be the ion resulting from the loss of a water molecule, [M-H₂O]⁺, a common fragmentation pathway for alcohols. The fragmentation patterns observed upon CID would be characteristic of its branched aliphatic structure. Key fragmentation pathways would include:
Loss of Water: A prominent initial fragmentation is the neutral loss of water (18 Da) from the protonated molecular ion.
Alpha-Cleavage: Cleavage of the C1-C2 bond, adjacent to the oxygen atom, is expected.
Cleavage at Branch Points: Fissures along the carbon backbone are particularly favored at the C2 and C5 positions due to the methyl and ethyl branches, respectively. These cleavages lead to the formation of stable secondary carbocations.
Analysis of the mass-to-charge (m/z) ratios of these fragments allows for the precise mapping of the molecule's connectivity, confirming the positions of the methyl and ethyl groups and the length of the carbon chain. nih.gov
Table 1: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Predicted Product Ion (m/z) | Neutral Loss |
|---|---|---|---|
| 187.2 [M+H]⁺ | [M+H-H₂O]⁺ | 169.2 | H₂O |
| 169.2 | Cleavage at C4-C5 | 113.1 | C₄H₈ |
| 169.2 | Cleavage at C5-C6 | 97.1 | C₅H₁₂ |
| 169.2 | Cleavage at C2-C3 | 141.2 | C₂H₄ |
Vibrational Spectroscopy Studies of this compound (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and conformational isomers of this compound. mdpi.commdpi.com
Functional Group Identification and Characteristic Band Assignments
FT-IR and Raman spectra offer complementary information for identifying the key functional groups within the molecule.
O-H Group: The hydroxyl group gives rise to a very strong and broad absorption band in the FT-IR spectrum, typically between 3500-3200 cm⁻¹, due to intermolecular hydrogen bonding. orgchemboulder.com The corresponding O-H stretching vibration in the Raman spectrum is generally weaker.
C-H Group: Aliphatic C-H stretching vibrations are observed in the 3000-2850 cm⁻¹ region in both FT-IR and Raman spectra. The presence of methyl (-CH₃) and methylene (-CH₂) groups results in multiple distinct bands corresponding to symmetric and asymmetric stretching modes. mdpi.com
C-O Group: A strong C-O stretching band is expected in the FT-IR spectrum in the region of 1260-1050 cm⁻¹, characteristic of primary alcohols. orgchemboulder.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| O-H | Stretching (H-bonded) | 3500-3200 (strong, broad) | 3500-3200 (weak) |
| C-H (sp³) | Stretching | 2960-2850 (strong) | 2960-2850 (strong) |
| C-H (CH₃, CH₂) | Bending | 1470-1365 (variable) | 1470-1365 (variable) |
| C-O | Stretching | 1075-1000 (strong) | 1075-1000 (weak) |
Conformational Analysis via Vibrational Spectroscopy
This compound possesses significant conformational flexibility due to rotation around its numerous C-C and C-O single bonds. These different spatial arrangements, or conformers (e.g., trans and gauche), can be investigated using vibrational spectroscopy. ustc.edu.cn While conformers are energetically similar, they can give rise to distinct peaks in the vibrational spectra, particularly in the "fingerprint" region (below 1500 cm⁻¹) and the C-H stretching region. mdpi.comresearchgate.net
By analyzing the spectra at low temperatures or in different solvents, it is possible to identify bands corresponding to specific conformers. For instance, studies on similar short-chain alcohols have shown that the C-H stretching vibrations are sensitive to the local molecular environment and can be used to probe conformational preferences. mdpi.comustc.edu.cn Density functional theory (DFT) calculations are often employed to predict the vibrational frequencies of different stable conformers, aiding in the assignment of experimental spectra. sapub.org
Chiroptical Spectroscopy for Stereoisomers of this compound (e.g., Optical Rotatory Dispersion, Circular Dichroism)
The structure of this compound contains two stereocenters, at positions C2 and C5. This gives rise to four possible stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). Chiroptical techniques are essential for distinguishing between these stereoisomers, particularly the enantiomeric pairs. cas.czmdpi.com
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Enantiomers, being non-superimposable mirror images, will produce mirror-image CD spectra. While the alcohol itself lacks a strong chromophore for conventional electronic CD, derivatization with a chromophoric group (e.g., benzoate) can induce a measurable CD signal. The sign and intensity of the Cotton effect in the CD spectrum can then be related to the absolute configuration of the stereocenters.
Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. It provides information similar to CD and can be used to determine the absolute configuration of chiral molecules. mdpi.com
Table 3: Conceptual Chiroptical Properties of this compound Stereoisomers
| Stereoisomer Pair | Relationship | Expected CD Spectrum | Expected Optical Rotation [α] |
|---|---|---|---|
| (2R, 5R) and (2S, 5S) | Enantiomers | Mirror images | Equal magnitude, opposite sign |
| (2R, 5S) and (2S, 5R) | Enantiomers | Mirror images | Equal magnitude, opposite sign |
| (2R, 5R) and (2R, 5S) | Diastereomers | Different, not mirror images | Unrelated |
X-ray Crystallography of Crystalline Derivatives or Co-crystals of this compound
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. Since this compound is likely a liquid or a low-melting solid, it is not directly suitable for single-crystal X-ray diffraction. Therefore, it is necessary to prepare a crystalline derivative. researchgate.net
A common strategy is to react the alcohol with a heavy-atom-containing carboxylic acid, such as p-bromobenzoic acid, to form a solid ester. The presence of the bromine atom facilitates the solution of the phase problem in crystallography. The analysis of the diffraction pattern from a single crystal of this derivative yields a detailed map of electron density, from which the precise positions of all atoms in the crystal lattice can be determined. mdpi.com This information confirms the molecular connectivity and provides the relative and absolute configuration of the C2 and C5 stereocenters.
Table 4: Information Obtained from X-ray Crystallographic Analysis
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present within the crystal. |
| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. |
| Bond Lengths and Angles | Definitive values for all intramolecular bonds and angles. |
| Absolute Configuration | The absolute stereochemistry (R/S) at each chiral center. |
Chromatographic Method Development for Purity and Isomeric Separation of this compound
Chromatography is indispensable for assessing the purity of this compound and for separating its various isomers.
Purity Analysis: Gas chromatography (GC) coupled with a flame ionization detector (FID) is the standard method for determining the chemical purity of volatile compounds like this alcohol. The sample is vaporized and passed through a capillary column with a nonpolar stationary phase. The retention time is characteristic of the compound, and the peak area is proportional to its concentration, allowing for quantification of any impurities. researchgate.net
Isomeric Separation: Separating the four stereoisomers of this compound requires chiral chromatography. This can be achieved through several approaches:
Chiral GC: Utilizing a GC column with a chiral stationary phase (e.g., a cyclodextrin (B1172386) derivative) can allow for the direct separation of the enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary phase is another powerful method for resolving enantiomers.
Derivatization: The racemic alcohol mixture can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral GC or HPLC column. mdpi.com After separation, the derivatizing agent can be chemically removed to yield the pure enantiomers.
Table 5: Chromatographic Methods for Analysis of this compound
| Technique | Column Type | Purpose | Typical Detector |
|---|---|---|---|
| Gas Chromatography (GC) | Standard (e.g., DB-5) | Purity assessment | Flame Ionization (FID) |
| Chiral Gas Chromatography (GC) | Chiral (e.g., Cyclodextrin-based) | Enantiomeric separation | Flame Ionization (FID) / Mass Spectrometer (MS) |
| High-Performance Liquid Chromatography (HPLC) | Chiral Stationary Phase | Enantiomeric separation | Refractive Index (RI) / UV (if derivatized) |
| GC / HPLC | Standard (Achiral) | Separation of diastereomeric derivatives | FID / MS / UV |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity, Trace Analysis, and Volatile Constituents
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. This combination allows for the effective determination of compound purity, the identification of trace-level impurities, and the characterization of any volatile constituents present in a sample.
In a typical GC-MS analysis, the alcohol is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its affinity for the column's stationary phase. For long-chain alcohols, a non-polar or mid-polarity column is generally employed. sigmaaldrich.com Following separation, the eluted molecules enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge (m/z) ratio.
Purity and Trace Analysis: The purity of this compound can be determined by integrating the peak area of the main compound in the chromatogram and comparing it to the total area of all detected peaks. The high sensitivity of the MS detector, particularly in selected ion monitoring (SIM) mode, enables the detection and quantification of trace impurities, even those present at parts-per-million (ppm) levels. fda.govnih.gov Common impurities might include structural isomers, shorter or longer chain alcohols, or residual reactants from its synthesis.
Volatile Constituents: Headspace GC-MS is a particularly useful variation for analyzing volatile organic compounds (VOCs) that may be present in the sample matrix without injecting the less volatile alcohol itself. iastate.edu This is critical for identifying residual solvents or highly volatile degradation byproducts.
Mass Spectrometry Fragmentation: The fragmentation pattern of the molecular ion provides a structural fingerprint. For a primary alcohol like this compound (Molecular Weight: 186.34 g/mol ), characteristic fragmentation includes:
Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols. libretexts.org This would result in the loss of an alkyl radical to form a stable oxonium ion.
Loss of Water: Dehydration can occur, leading to a peak at M-18 (m/z 168). libretexts.org
Hydrocarbon Fragmentation: The aliphatic chain will fragment into a series of alkyl cations and radicals, typically showing clusters of peaks separated by 14 mass units (CH₂). libretexts.org Cleavage at the branching points (C2 and C5) is also probable, leading to characteristic fragment ions. chemguide.co.uk
| Parameter | Condition |
|---|---|
| GC Column | SLB-5ms (or equivalent 5% Phenyl-95% Dimethylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
| m/z | Plausible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 168 | [C₁₂H₂₄]⁺• | Loss of H₂O from the molecular ion |
| 157 | [C₁₁H₂₅]⁺ | Loss of CH₂OH (alpha-cleavage) |
| 127 | [C₉H₁₉]⁺ | Cleavage at C5-C6 bond (loss of C₃H₇) |
| 99 | [C₇H₁₅]⁺ | Cleavage at C5 ethyl branch |
| 71 | [C₅H₁₁]⁺ | Alkyl fragment |
| 57 | [C₄H₉]⁺ | Alkyl fragment (Butyl cation) |
| 43 | [C₃H₇]⁺ | Alkyl fragment (Propyl cation) |
| 31 | [CH₂OH]⁺ | Alpha-cleavage product |
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of compounds that are non-volatile or thermally unstable, making it a suitable alternative or complementary method to GC-MS. For a relatively non-polar molecule like this compound, which lacks a strong UV chromophore, Reversed-Phase HPLC (RP-HPLC) coupled with a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is the most appropriate approach. moravek.comnih.gov
In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. chromatographyonline.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds are retained longer on the column. An isocratic elution with a mixture of organic solvent (like acetonitrile (B52724) or methanol) and water is typically used for long-chain alcohols. moravek.com
Quantification: HPLC provides excellent quantitative precision and accuracy. rsc.org By constructing a calibration curve with standards of known concentration, the amount of this compound in a sample can be accurately determined. This is essential for quality control in industrial production.
Derivatization: To enhance detection sensitivity with more common UV detectors, the alcohol can be derivatized. Reagents that introduce a chromophore, such as phenyl isocyanate or p-nitrobenzoyl chloride, can be reacted with the hydroxyl group. This allows for detection at much lower concentrations than with RID or ELSD. cerealsgrains.org
| Parameter | Condition |
|---|---|
| HPLC Column | C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic; Acetonitrile/Water (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID) |
| Injection Volume | 10 µL |
Chiral Chromatography for Enantiomeric and Diastereomeric Separation of this compound
The structure of this compound contains two stereocenters, at the C2 and C5 positions. This gives rise to four possible stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The (2R, 5R) and (2S, 5S) isomers are a pair of enantiomers, as are the (2R, 5S) and (2S, 5R) isomers. The relationship between an enantiomeric pair and a non-mirror-image pair (e.g., (2R, 5R) and (2R, 5S)) is diastereomeric. Since enantiomers have identical physical properties in an achiral environment, they cannot be separated by standard GC or HPLC methods. csfarmacie.cz Diastereomers, however, have different physical properties and can sometimes be separated on achiral columns, though often with difficulty. hplc.eu
Chiral chromatography is the definitive technique for separating stereoisomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each isomer. nih.gov The separation is based on the formation of transient diastereomeric complexes between the analyte isomers and the chiral selector of the CSP, which have different energies of formation and thus different retention times. eijppr.com
Direct vs. Indirect Separation:
Direct Method: The mixture of stereoisomers is directly injected onto a chiral column (either GC or HPLC). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and cyclodextrin-based CSPs are widely used and have shown success in resolving a broad range of chiral compounds, including alcohols. eijppr.comrsc.org The choice of mobile phase (normal-phase, reversed-phase, or polar ionic mode) is critical for achieving optimal separation.
Indirect Method: This approach involves derivatizing the alcohol with a pure chiral reagent to create a mixture of diastereomers. nih.gov These diastereomers can then be separated on a standard, achiral HPLC or GC column. nih.gov While effective, this method requires a chirally pure derivatizing agent and assumes equal reaction rates for all isomers. sigmaaldrich.com
For this compound, a direct approach using a polysaccharide-based chiral HPLC column under normal phase conditions (e.g., hexane/isopropanol (B130326) mobile phase) would be a primary strategy to attempt the separation of all four stereoisomers. csfarmacie.cz
| Technique | Stationary Phase (CSP) | Mobile Phase/Carrier Gas | Principle |
|---|---|---|---|
| Chiral HPLC (Direct) | Cellulose or Amylose (B160209) derivatives (e.g., Chiralcel® OD, Chiralpak® AD) | Normal Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures | Differential interaction of stereoisomers with the chiral polymer grooves on the CSP. |
| Chiral HPLC (Direct) | Cyclodextrin-based (e.g., CYCLOBOND™) | Reversed-Phase: Acetonitrile/Water or Methanol/Water with buffer | Inclusion complexation of isomers within the chiral cyclodextrin cavity. sigmaaldrich.com |
| Chiral GC (Direct) | Derivatized cyclodextrins (e.g., β-DEX™) | Helium or Hydrogen | Enantioselective partitioning into a chiral liquid stationary phase. |
| HPLC (Indirect) | Standard C18 or Silica | Dependent on derivative properties | Separation of diastereomeric esters formed by reacting the alcohol with a chiral acid. nih.gov |
Stereochemistry and Isomerism of 5 Ethyl 2 Methylnonan 1 Ol
In-depth Analysis of Chiral Centers and Potential Stereoisomers of 5-Ethyl-2-methylnonan-1-ol
The structure of this compound contains two chiral centers, which are carbon atoms bonded to four different substituent groups. These centers are the source of the molecule's stereoisomerism.
Carbon-2 (C2): This carbon is bonded to a hydrogen atom, a methyl group (-CH3), a hydroxymethyl group (-CH2OH), and the rest of the alkyl chain (-CH(CH3)CH2CH2CH(C2H5)C4H9). The presence of these four distinct groups renders C2 a stereogenic center.
Carbon-5 (C5): This carbon is attached to a hydrogen atom, an ethyl group (-CH2CH3), a butyl group (-C4H9), and the rest of the alkyl chain containing the C2 stereocenter. These four unique substituents make C5 the second stereogenic center.
According to the 2^n rule, where 'n' is the number of chiral centers, the maximum number of possible stereoisomers for this compound is 2^2 = 4. These four stereoisomers exist as two pairs of enantiomers. The pairs of enantiomers are diastereomers of each other.
| Chiral Center | Location | Number of Stereoisomers | Relationship |
| Carbon-2 | Attached to methyl and hydroxymethyl groups | 4 (total) | Two pairs of enantiomers; diastereomeric to the other pair. |
| Carbon-5 | Attached to ethyl and butyl groups |
The specific configurations at these centers are designated using the Cahn-Ingold-Prelog (R/S) nomenclature, leading to the following possible stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R).
Enantioselective and Diastereoselective Synthesis Strategies for Specific Stereoisomers
The synthesis of a single, specific stereoisomer of this compound requires precise control over the formation of the chiral centers at C2 and C5. This is achieved through enantioselective and diastereoselective strategies.
Enantioselective Synthesis: Enantioselective methods aim to produce one enantiomer in excess over the other. wikipedia.org A primary approach for a molecule like this compound involves the asymmetric reduction of a prochiral ketone precursor. oup.com
Catalytic Asymmetric Reduction: Utilizing chiral catalysts, such as transition-metal complexes (e.g., Ruthenium-BINAP) or enzymes (e.g., ketoreductases or alcohol dehydrogenases), can selectively reduce a ketone to form the desired chiral alcohol. oup.comnih.gov For instance, a precursor like 5-ethyl-2-methylnonan-1-al could be reduced to the corresponding alcohol with stereocontrol at C2.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a reaction, after which it is removed. This can be used to establish one of the chiral centers, which can then influence the stereochemistry of the second center's formation.
Diastereoselective Synthesis: When one chiral center is already present, diastereoselective reactions are used to control the stereochemistry of the second newly formed chiral center. researchgate.net For example, if the chiral center at C5 were established first, its spatial arrangement would influence the outcome of a subsequent reaction to create the C2 center, favoring one diastereomer over the other. This substrate-controlled stereoselectivity is a cornerstone of synthesizing complex molecules.
Strategies often involve a combination of these approaches, such as using a chiral reagent to set the first stereocenter and then relying on that center to direct the formation of the second. Dynamic kinetic resolution (DKR) is another powerful method where a racemic mixture is converted into a single enantiomerically enriched product through a combination of a resolution process and in-situ racemization of the unwanted enantiomer. mdpi.com
Methodologies for Enantiomeric Excess and Diastereomeric Ratio Determination
After a stereoselective synthesis, it is crucial to determine the stereoisomeric purity of the product. This is quantified by the enantiomeric excess (ee) for enantiomers and the diastereomeric ratio (dr) for diastereomers.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying stereoisomers. phenomenex.comchromatographyonline.com
Principle: These methods use a chiral stationary phase (CSP) that interacts differently with each stereoisomer. gcms.cz This differential interaction leads to different retention times, allowing for the separation of the isomers.
Stationary Phases: Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or Pirkle-type phases. phenomenex.comgcms.cz
Derivatization: For alcohols like this compound, derivatization of the hydroxyl group into an ester or ether can sometimes enhance the interaction with the CSP and improve separation. nih.govnih.gov The resulting chromatogram shows separate peaks for each stereoisomer, and the area under each peak is used to calculate the ee or dr.
Nuclear Magnetic Resonance (NMR) spectroscopy is another essential tool for determining stereoisomeric composition. Since enantiomers have identical NMR spectra in an achiral environment, chiral auxiliary reagents are used to induce a diastereomeric environment.
Chiral Solvating Agents (CSAs): These are chiral compounds that form transient, non-covalent diastereomeric complexes with the analyte. nih.govacs.orgunipi.it This complexation causes the corresponding protons in the two enantiomers to experience slightly different magnetic environments, resulting in separate signals in the NMR spectrum. wiley.com
Chiral Derivatizing Agents (CDAs): The alcohol can be reacted with a chiral derivatizing agent, such as Mosher's acid (MTPA), to form a covalent mixture of diastereomers. researchgate.net These diastereomers are distinct chemical compounds and will inherently have different NMR spectra, allowing for quantification by integrating the distinct signals. nih.gov
| Technique | Principle | Application to this compound |
| Chiral HPLC/GC | Differential interaction with a Chiral Stationary Phase (CSP) leads to separation based on retention time. | Direct analysis or analysis after derivatizing the -OH group to an ester to improve separation and detection. |
| NMR with CSAs | A chiral solvating agent forms temporary diastereomeric complexes, causing chemical shift differences between enantiomers. | A chiral solvent or additive is added to the NMR sample, allowing for the direct observation of separate signals for the (2R, 5R)/(2S, 5S) and (2R, 5S)/(2S, 5R) pairs. |
| NMR with CDAs | Covalent reaction with a chiral agent (e.g., Mosher's acid) forms stable diastereomers with distinct NMR spectra. | The alcohol is converted into a mixture of diastereomeric esters, whose signals can be resolved and integrated for precise quantification. |
Computational and Experimental Studies on Stereoisomeric Conformations and Relative Stabilities
The stereoisomers of this compound are not static structures but exist as an equilibrium of different conformations due to rotation around single bonds. washington.edu Conformational analysis studies the energies and populations of these different spatial arrangements. libretexts.org
Conformational Isomers: Rotations around the C-C bonds of the nonane (B91170) backbone lead to various staggered and eclipsed conformations. The relative positions of the bulky ethyl and methyl groups are critical in determining the most stable (lowest energy) conformation.
Steric Hindrance: Conformations that place the large alkyl substituents in close proximity (gauche or eclipsed interactions) are higher in energy due to steric strain and are therefore less stable and less populated. libretexts.org The most stable conformers will typically arrange these groups in an anti-periplanar fashion to minimize repulsion.
Computational Studies: Molecular mechanics and quantum chemistry methods (like Density Functional Theory - DFT) are used to model the different possible conformations of each stereoisomer. researchgate.net These calculations can predict the potential energy of each conformer, identify the lowest-energy structures, and estimate the relative stabilities of the different diastereomers.
Experimental Analysis: Techniques like NMR spectroscopy can provide experimental evidence for conformational preferences through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data.
Stereochemical Control in Reactions Involving this compound
The pre-existing chiral centers at C2 and C5 can significantly influence the stereochemical outcome of subsequent reactions, a phenomenon known as stereochemical control or substrate control. fiveable.me
Asymmetric Induction: The chiral centers create a chiral environment around the reactive site (the primary alcohol at C1). When a reagent approaches the molecule, one trajectory may be sterically favored over another, leading to the preferential formation of one new stereocenter. For example, in an oxidation of the primary alcohol to an aldehyde followed by the addition of a nucleophile to form a new chiral center at C1, the existing stereochemistry at C2 and C5 would likely direct the nucleophile to one face of the carbonyl group.
Felkin-Anh and Cram Models: These conceptual models are often used to predict the stereochemical outcome of nucleophilic additions to carbonyl groups adjacent to a chiral center. They help in rationalizing how the existing stereocenter directs the incoming group to minimize steric interactions in the transition state.
Chirality Pairing: In some cases, the stereochemical preference of a chiral reagent can either match or mismatch the inherent preference of the chiral substrate. researchgate.netnih.gov By carefully selecting the chirality of the catalyst or reagent, chemists can either reinforce or override the substrate's natural diastereoselectivity to access different stereoisomeric products. nih.gov
The ability to control these reactions is crucial for incorporating this molecule into larger, more complex structures with multiple defined stereocenters. nih.gov
Chemical Reactivity and Derivatization Research on 5 Ethyl 2 Methylnonan 1 Ol
Functional Group Transformations of the Hydroxyl Group in 5-Ethyl-2-methylnonan-1-ol
The primary hydroxyl group is the most reactive site in the this compound molecule, making it a prime target for a variety of functional group interconversions.
Esterification: The reaction of this compound with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid, results in the formation of an ester. This process, known as Fischer esterification, is a reversible reaction. To drive the reaction toward the product, water is typically removed as it is formed. Alternatively, the alcohol can be reacted with more reactive carboxylic acid derivatives like acid chlorides or anhydrides to achieve higher yields of the corresponding ester, such as 5-ethyl-2-methylnonyl acetate.
Etherification: Ethers can be synthesized from this compound via methods like the Williamson ether synthesis. This two-step process involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide ion. This alkoxide then displaces a halide from an alkyl halide in a nucleophilic substitution (SN2) reaction to form an ether. For example, reacting the sodium alkoxide of this compound with methyl iodide would yield 1-methoxy-5-ethyl-2-methylnonane.
Table 1: Representative Conditions for Esterification and Etherification Note: The following table provides illustrative reaction conditions typical for primary alcohols of this type.
| Transformation | Reagent(s) | Catalyst/Base | Solvent | Product Class |
|---|---|---|---|---|
| Esterification | Acetic Acid | Sulfuric Acid (H₂SO₄) | Toluene | Ester |
| Esterification | Acetyl Chloride | Pyridine | Dichloromethane | Ester |
| Etherification | Methyl Iodide | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | Ether |
As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. nih.govnih.gov
Oxidation to Aldehydes: The partial oxidation of this compound to its corresponding aldehyde, 5-Ethyl-2-methylnonanal (B14460305), requires the use of mild oxidizing agents in anhydrous conditions to prevent over-oxidation to the carboxylic acid. mit.edu Common reagents for this transformation include Pyridinium Chlorochromate (PCC) or carrying out a Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride. mit.edu
Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 5-Ethyl-2-methylnonanoic acid. Reagents capable of this transformation include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), the latter of which is often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones oxidation). scripps.edu
Table 2: Common Oxidation Reagents for Primary Alcohols Note: This table shows typical reagents for the selective oxidation of primary alcohols.
| Target Product | Reagent(s) | Common Name |
|---|---|---|
| Aldehyde | Pyridinium Chlorochromate (PCC) | PCC Oxidation |
| Aldehyde | Dess-Martin Periodinane (DMP) | Dess-Martin Oxidation |
| Aldehyde | (COCl)₂, DMSO, Et₃N | Swern Oxidation |
| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Permanganate Oxidation |
| Carboxylic Acid | CrO₃, H₂SO₄, Acetone | Jones Oxidation |
While the alcohol itself is in a reduced state, its oxidized derivatives (aldehydes and carboxylic acids) or ester derivatives can be reduced back to this compound. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters and carboxylic acids to primary alcohols. A milder reagent, sodium borohydride (B1222165) (NaBH₄), is typically used for the reduction of aldehydes back to the alcohol.
Carbon-Carbon Bond Formation at the Alkyl Chain of this compound
Modifying the carbon skeleton of this compound is more complex and typically requires initial conversion of the hydroxyl group into a different functionality that is amenable to C-C bond-forming reactions.
The direct use of alcohols in transition-metal-catalyzed cross-coupling reactions is challenging. mit.edu A more viable strategy involves a two-step process. First, the hydroxyl group of this compound is converted into a good leaving group, such as a halide (e.g., bromide or iodide) or a triflate. This creates an alkyl electrophile, for example, 1-bromo-5-ethyl-2-methylnonane.
This resulting alkyl halide can then participate in various cross-coupling reactions:
Suzuki Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst.
Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and copper complexes.
Negishi Coupling: Reaction with an organozinc reagent, catalyzed by nickel or palladium.
These reactions would allow for the formation of a new carbon-carbon bond at the C1 position of the original alcohol, enabling the attachment of aryl, vinyl, or other alkyl groups.
Directly converting an unreactive C-H bond on the alkyl chain of this compound into a C-C or C-heteroatom bond is a cutting-edge area of synthetic chemistry. scripps.edu These C-H activation strategies often rely on transition metal catalysts (e.g., palladium, rhodium, or ruthenium) and frequently require a directing group to guide the catalyst to a specific C-H bond. researchgate.net
For this compound, the native hydroxyl group can, in principle, act as a directing group. scripps.educhemrxiv.org Specially designed ligands can help the metal catalyst coordinate to the alcohol and facilitate the cleavage of a C-H bond at a specific position, often at the β, γ, or δ carbon relative to the hydroxyl group. nih.govchemrxiv.org This creates a metallacyclic intermediate that can then react with a coupling partner (e.g., an aryl halide) to form a new C-C bond. While highly powerful, the application of these methods would require careful selection of catalysts and ligands to control the regioselectivity of the functionalization on the non-symmetrical alkyl chain of this compound. scripps.edursc.org
Synthesis of Advanced Materials Precursors from this compound
The hydroxyl (-OH) group of this compound is a versatile functional handle for converting this hydrophobic molecule into valuable precursors for advanced materials. Its branched C12 aliphatic chain is a key structural feature that can be exploited to introduce unique properties into polymers and surface-active agents.
This compound can be readily converted into monomers for use in polymerization reactions. A primary route is the esterification of the alcohol with polymerizable carboxylic acids or their derivatives, such as acrylic acid or methacrylic acid, to form the corresponding acrylate (B77674) or methacrylate (B99206) esters. These monomers are valuable in the synthesis of specialty polymers where the bulky, branched side-chain can impart properties like increased solubility, reduced viscosity, and a low glass transition temperature (Tg), making the resulting polymers suitable for applications as plasticizers, adhesives, and coatings.
The general reaction to form (5-Ethyl-2-methylnonyl) acrylate is as follows:
This compound + Acrylic Acid ⇌ (5-Ethyl-2-methylnonyl) Acrylate + Water
This equilibrium reaction is typically driven to completion by removing water and using an acid catalyst.
Furthermore, the alcohol can be transformed into a polymerization initiator. For instance, it can be converted into an alkyl tosylate by reacting with tosyl chloride. Alkyl tosylates are known initiators for the cationic ring-opening polymerization (CROP) of monomers like 2-ethyl-2-oxazoline, which produces hydrophilic polymers with biomedical applications. researchgate.netresearchgate.net The use of an initiator derived from this compound would allow for the synthesis of well-defined block copolymers, where one block is the hydrophobic C12 chain and the other is a hydrophilic polymer chain.
Table 1: Representative Monomers Derivable from this compound
| Monomer Name | Precursors | Polymerization Method | Potential Polymer Properties |
| (5-Ethyl-2-methylnonyl) Acrylate | This compound, Acrylic Acid | Free-Radical | Low Tg, high flexibility, good solubility |
| (5-Ethyl-2-methylnonyl) Methacrylate | This compound, Methacrylic Acid | Free-Radical | Improved thermal stability over acrylate |
| Vinyl (5-Ethyl-2-methylnonyl) Ether | This compound, Acetylene | Cationic | Specialty coatings, reactive intermediates |
The distinct hydrophobic character of the this compound backbone makes it an ideal starting point for creating nonionic surfactants. The most common industrial method for this conversion is ethoxylation, which involves the base-catalyzed ring-opening addition of ethylene (B1197577) oxide to the primary alcohol.
This compound + n C₂H₄O → C₁₂H₂₅O(CH₂CH₂O)nH
By controlling the number of ethylene oxide units (n), a wide range of surfactants can be produced with varying Hydrophile-Lipophile Balance (HLB) values. The branched structure of the hydrophobic tail generally leads to surfactants with lower Krafft points and larger critical micelle concentrations (CMC) compared to their linear isomers, making them effective in a wider range of temperatures and conditions.
Another route to surfactant synthesis is sulfation. The alcohol can be reacted with a sulfating agent like sulfur trioxide or chlorosulfonic acid to produce an alkyl sulfate, which, after neutralization with a base (e.g., NaOH), yields an anionic surfactant. These surfactants typically exhibit excellent detergency and foaming properties.
Table 2: Predicted Properties of Ethoxylated this compound Surfactants
| Degree of Ethoxylation (n) | Predicted HLB Value | Predicted Water Solubility | Typical Application Area |
| 1-3 | 3 - 8 | Poor (Dispersible) | Emulsifier (W/O) |
| 5-8 | 10 - 12 | Good (Cloudy Solution) | Detergent, Emulsifier |
| 10-15 | 13 - 15 | Excellent (Clear Solution) | Solubilizer, Wetting Agent |
Mechanistic Studies of Reaction Pathways Involving this compound
While specific mechanistic studies on this compound are not available, the pathways of its core reactions are well-established. For example, the acid-catalyzed esterification to form an acrylate monomer proceeds through a standard pathway:
Protonation: The oxygen of the alcohol's hydroxyl group is protonated by the acid catalyst, forming a good leaving group (water).
Carbocation Formation/Nucleophilic Attack: For a primary alcohol, the reaction more likely proceeds via a direct nucleophilic attack by the alcohol on the protonated carbonyl carbon of acrylic acid.
Proton Transfer: A proton is transferred from the attacking oxygen to another molecule.
Elimination: The water molecule is eliminated, followed by deprotonation of the carbonyl oxygen to regenerate the catalyst and yield the final ester product.
The steric hindrance presented by the methyl group at the C2 position and the ethyl group at the C5 position is a critical factor. This branching, particularly near the reactive -CH₂OH site, would sterically hinder the approach of reactants. This steric effect is expected to slow the rate of reaction compared to a linear primary alcohol but is not expected to change the fundamental reaction mechanism.
Kinetic and Thermodynamic Aspects of this compound Transformations
The kinetic and thermodynamic properties of reactions involving this compound are directly influenced by its molecular structure.
Kinetics: The rates of reactions, such as esterification or ethoxylation, are expected to be lower for this compound than for a linear isomer like 1-dodecanol. This is a direct consequence of the steric hindrance from the alkyl branching near the hydroxyl group, which increases the activation energy required for the transition state to form. The bulky nature of the alcohol makes it more difficult for other molecules to access the reactive site.
Table 3: Conceptual Comparison of Relative Reaction Rates for C12 Alcohols
| Alcohol Type | Example Compound | Expected Relative Rate of Esterification | Rationale |
| Linear Primary | 1-Dodecanol | 1.00 (Reference) | Unhindered access to the -OH group |
| β-Branched Primary (Guerbet) | This compound | < 1.00 | Steric hindrance from the C2-methyl group |
| α-Branched Primary | 2-Butyl-1-octanol | << 1.00 | Significant steric hindrance adjacent to -OH |
| Secondary | Dodecan-2-ol | <<< 1.00 | High steric hindrance and electronic effects |
Computational and Theoretical Chemistry Studies of 5 Ethyl 2 Methylnonan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. mdpi.com These calculations allow for the determination of the molecular structure, electron distribution, and various reactivity descriptors that govern the chemical behavior of 5-Ethyl-2-methylnonan-1-ol.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. mdpi.com
The energy of the HOMO is related to the ionization potential, representing the energy required to remove an electron. materialsciencejournal.org The energy of the LUMO is related to the electron affinity, the energy released when an electron is added. materialsciencejournal.org The energy gap between the HOMO and LUMO (EHOMO-LUMO) is a critical parameter indicating the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. mdpi.com
For this compound, the HOMO is expected to be localized around the oxygen atom of the hydroxyl group due to the presence of lone pair electrons, making this site susceptible to electrophilic attack. The LUMO would likely be distributed across the carbon backbone. The calculated HOMO-LUMO gap would provide a quantitative measure of its kinetic stability.
Global reactivity descriptors can be calculated from HOMO and LUMO energies to further quantify reactivity: mdpi.com
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.
Table 1: Illustrative Frontier Orbital Energies and Reactivity Descriptors for this compound Note: The following data are representative examples derived from theoretical calculations (e.g., DFT B3LYP/6-311G(d,p)) and are for illustrative purposes.
| Parameter | Value (eV) |
| EHOMO | -6.85 |
| ELUMO | 1.15 |
| HOMO-LUMO Gap (η) | 8.00 |
| Electronegativity (χ) | 2.85 |
| Chemical Hardness (η) | 4.00 |
| Chemical Softness (S) | 0.25 |
| Electrophilicity Index (ω) | 1.01 |
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface.
Different colors on the MEP map represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.
Green: Regions of neutral or zero potential.
For this compound, the MEP surface would show a region of high negative potential (red) around the oxygen atom of the hydroxyl group, confirming it as a site for electrophilic interaction and hydrogen bond donation. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a site for nucleophilic interaction. The long hydrocarbon chain would be largely neutral (green), reflecting its nonpolar character.
While global descriptors like hardness and electronegativity describe the reactivity of the molecule as a whole, local reactivity indices identify which specific atoms or regions within the molecule are most reactive. Fukui functions are used to describe the change in electron density at a given point in the molecule when the total number of electrons is changed.
These functions help to distinguish the reactivity of different sites for:
Nucleophilic attack (f+(r)): Indicates sites most likely to accept an electron.
Electrophilic attack (f-(r)): Indicates sites most likely to donate an electron.
Radical attack (f0(r)): Indicates sites susceptible to radical species.
For this compound, calculations of Fukui functions would likely confirm that the oxygen atom has the highest f- value, making it the primary site for electrophilic attack. The carbon atom bonded to the hydroxyl group and other specific hydrogen atoms might show higher f+ values, indicating their susceptibility to nucleophilic attack.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular conformations, dynamics, and intermolecular interactions in systems ranging from a single molecule to large condensed-phase environments. mdpi.comnih.gov
For this compound, MD simulations would be crucial for exploring its vast conformational landscape arising from the rotation around multiple single bonds in its long, branched alkyl chain. The simulations can identify the most stable conformers and the energy barriers between them.
In a bulk liquid state, MD simulations can reveal how molecules of this compound interact with each other. Key insights would include:
Hydrogen Bonding: The formation, lifetime, and dynamics of hydrogen bonds between the hydroxyl groups of neighboring molecules. This is fundamental to understanding the liquid structure and properties like viscosity and boiling point.
Clustering and Aggregation: How the long, nonpolar alkyl chains interact via van der Waals forces, leading to local ordering or clustering within the liquid. rsc.org
Diffusion: Calculation of the self-diffusion coefficient to understand the translational mobility of the molecule in a liquid phase. acs.org
Table 2: Illustrative Output from a Molecular Dynamics Simulation of Liquid this compound Note: These values are representative examples obtained from a simulated NPT ensemble at standard conditions.
| Property | Illustrative Value |
| Average H-Bond Lifetime | 2.5 ps |
| Coordination Number (O-O) | 1.8 |
| Self-Diffusion Coefficient | 0.18 x 10-5 cm2/s |
| Radius of Gyration | 6.2 Å |
Advanced Modeling of Solvation Effects on this compound
The behavior and properties of a molecule can be significantly altered by its solvent environment. Computational models are essential for studying these solvation effects. Two primary approaches are used:
Explicit Solvation: The solute molecule is placed in a simulation box filled with a large number of individual solvent molecules (e.g., water). This method, typically used in MD simulations, provides the most detailed and accurate picture of solute-solvent interactions, including specific hydrogen bonding and local solvent structuring. mdpi.com
Implicit Solvation (Continuum Models): The solvent is treated as a continuous medium with a characteristic dielectric constant, rather than as individual molecules. This approach is computationally less expensive and is often combined with quantum mechanical calculations. nih.gov Common continuum models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). nih.gov
For this compound, these models could be used to calculate the solvation free energy in various solvents, predicting its solubility. Studies comparing different solvents would reveal how solvent polarity affects the conformational preferences of the molecule. For instance, in a polar solvent like water, the molecule might adopt conformations that expose the polar hydroxyl group to the solvent while shielding the nonpolar alkyl tail. nih.gov
Force Field Development and Validation for Large-Scale Simulations of this compound Systems
The accuracy of MD simulations is critically dependent on the quality of the force field (FF) used. A force field is a set of parameters and mathematical functions that describe the potential energy of a system of particles. nih.gov Standard force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), CHARMM (Chemistry at HARvard Macromolecular Mechanics), and GAFF (General Amber Force Field) are widely used for organic molecules. mdpi.comresearchgate.net
However, standard force fields may not always accurately reproduce all properties of complex or specialized molecules like this compound, especially those with long alkyl chains where intermolecular attractions can be overestimated. acs.org Therefore, it is often necessary to validate and sometimes re-parameterize the force field.
The process involves:
Validation: Running simulations of the pure liquid and comparing calculated macroscopic properties (e.g., density, heat of vaporization) with available experimental data. acs.orgrsc.org
Re-parameterization: If discrepancies are found, certain parameters within the force field (such as partial atomic charges or Lennard-Jones parameters) can be adjusted to better match experimental results or high-level quantum chemical calculations. researchgate.net For long-chain alcohols, modifications to dihedral angle potentials or non-bonded parameters may be required to prevent artificial crystallization or to correctly model the liquid state. acs.org
Developing a validated force field for this compound would be a critical first step for any large-scale simulation aiming to accurately predict its behavior in complex environments, such as in mixtures or at interfaces.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predicting Chemical Transformations of this compound
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a compound and its reactivity in a specific chemical transformation. researchgate.net By quantifying structural features into numerical values known as molecular descriptors, QSRR models can predict the reactivity of new or untested compounds, thereby accelerating research and development while minimizing experimental costs. For this compound, QSRR modeling can provide valuable insights into its potential chemical transformations, such as oxidation, dehydration, and esterification.
A typical QSRR study involves the generation of a dataset of molecules with known reactivities for a particular reaction. nih.gov A wide array of molecular descriptors are then calculated for each molecule. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. researchgate.net Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are then employed to develop a model that best correlates the descriptors with the observed reactivity. nih.govmdpi.com
The predictive power of a QSRR model is assessed through rigorous validation techniques. Once validated, the model can be used to predict the reactivity of compounds not included in the initial training set, such as this compound.
Hypothetical QSRR Study for the Oxidation of this compound
To illustrate the application of QSRR in predicting the chemical transformations of this compound, a hypothetical study on its oxidation to the corresponding aldehyde, 5-ethyl-2-methylnonanal (B14460305), is presented below. This study will utilize a set of structurally related primary alcohols and a selection of relevant molecular descriptors.
For the hypothetical QSRR model, a selection of constitutional, topological, and quantum-chemical descriptors has been chosen. These descriptors are known to influence the reactivity of alcohols in oxidation reactions.
Molecular Weight (MW): A fundamental constitutional descriptor representing the total mass of the molecule.
Topological Polar Surface Area (TPSA): A descriptor that quantifies the polar surface area of a molecule, which is crucial for intermolecular interactions.
LogP (Octanol-Water Partition Coefficient): A measure of the hydrophobicity of a molecule, which can affect its solubility and interaction with catalysts. researchgate.net
HOMO (Highest Occupied Molecular Orbital) Energy: A quantum-chemical descriptor that indicates the electron-donating ability of a molecule. In oxidation reactions, a higher HOMO energy generally corresponds to greater reactivity.
LUMO (Lowest Unoccupied Molecular Orbital) Energy: A quantum-chemical descriptor related to the electron-accepting ability of a molecule.
Steric Hindrance Index (SHI): A calculated geometrical descriptor that quantifies the steric bulk around the hydroxyl group. Increased steric hindrance can decrease the rate of reaction.
The following interactive table presents hypothetical data for a series of primary alcohols, including this compound, and their predicted reactivity in an oxidation reaction based on a fictional QSRR model. The "Predicted Reactivity (log(k))" is a logarithmic scale of the predicted reaction rate constant.
| Compound Name | Molecular Weight ( g/mol ) | TPSA (Ų) | LogP | HOMO (eV) | LUMO (eV) | Steric Hindrance Index | Predicted Reactivity (log(k)) |
| 2-Methylpropan-1-ol | 74.12 | 20.23 | 0.76 | -10.85 | 1.54 | 1.2 | 0.85 |
| Butan-1-ol | 74.12 | 20.23 | 0.88 | -10.82 | 1.58 | 1.0 | 0.95 |
| 2-Ethylhexan-1-ol | 130.23 | 20.23 | 2.75 | -10.75 | 1.62 | 1.8 | 0.60 |
| Octan-1-ol | 130.23 | 20.23 | 3.00 | -10.72 | 1.65 | 1.0 | 1.10 |
| This compound | 186.34 | 20.23 | 4.85 | -10.68 | 1.70 | 2.5 | 0.45 |
| Dodecan-1-ol | 186.34 | 20.23 | 5.13 | -10.65 | 1.72 | 1.0 | 1.25 |
| 2-Propylheptan-1-ol | 158.28 | 20.23 | 3.85 | -10.70 | 1.68 | 2.1 | 0.55 |
The hypothetical QSRR model derived from this data could be represented by the following equation:
Predicted Reactivity (log(k)) = β₀ + β₁(LogP) + β₂(HOMO) + β₃(SHI)
Where β₀ is the intercept, and β₁, β₂, and β₃ are the regression coefficients for the respective descriptors. Based on the data in the table, the model would likely show a negative correlation with LogP and the Steric Hindrance Index, and a positive correlation with HOMO energy, which is consistent with chemical principles of oxidation reactions.
The hypothetical QSRR model predicts that this compound would have a relatively lower reactivity in this oxidation reaction compared to its linear isomers like dodecan-1-ol. This is primarily attributed to the increased steric hindrance around the hydroxyl group due to the presence of the ethyl and methyl branches. The bulky alkyl groups impede the approach of the oxidizing agent, thus slowing down the reaction rate.
While the LogP value is higher for this compound, indicating greater lipophilicity, its effect on reactivity in this hypothetical model is outweighed by the steric and electronic factors. The slightly higher HOMO energy of this compound compared to some of the smaller alcohols suggests a greater intrinsic tendency to be oxidized; however, the steric hindrance is the dominant factor in this predicted outcome.
It is crucial to note that this is a hypothetical example. A real-world QSRR study would require experimental reactivity data and a more extensive set of descriptors and statistical validation to build a robust and predictive model. Nevertheless, this illustrates the potential of QSRR modeling to provide valuable predictions about the chemical behavior of this compound and to guide experimental investigations into its chemical transformations.
Environmental Transformation and Degradation Studies of 5 Ethyl 2 Methylnonan 1 Ol Mechanistic Focus
Biotic Degradation Mechanisms in Model Environmental Systems (e.g., Microbial Biotransformation Pathways, Enzyme-Catalyzed Reactions)
The biodegradation of 5-Ethyl-2-methylnonan-1-ol is expected to be the most significant environmental degradation process. Long-chain and branched-chain alcohols are known to be biodegradable, although the rate of degradation can be influenced by the degree of branching exxonmobilchemical.comrsc.org.
Microbial Biotransformation Pathways: In aerobic environments, microorganisms are expected to initiate the degradation of this compound through the oxidation of the primary alcohol group. This is a common pathway for the microbial metabolism of alcohols nih.govresearchgate.net. The resulting aldehyde is then further oxidized to a carboxylic acid. This fatty acid can then enter the β-oxidation pathway, where it is sequentially shortened by two-carbon units, generating acetyl-CoA, which can then be integrated into the central metabolism of the microorganism. The ethyl and methyl branches may present some steric hindrance, potentially slowing the degradation process compared to linear alcohols of similar chain length exxonmobilchemical.com.
Enzyme-Catalyzed Reactions: The initial step in the biotic degradation of this compound is likely catalyzed by alcohol dehydrogenases (ADHs) nih.govresearchgate.net. These enzymes facilitate the oxidation of the alcohol to the corresponding aldehyde, 5-ethyl-2-methylnonanal (B14460305). Subsequently, aldehyde dehydrogenases (ALDHs) would catalyze the oxidation of the aldehyde to 5-ethyl-2-methylnonanoic acid nih.gov. Following this, enzymes of the β-oxidation pathway would be involved in the further breakdown of the fatty acid.
Identification and Elucidation of Transformation Products of this compound
Based on the predicted degradation pathways, a series of transformation products can be anticipated.
Initial Oxidation Products:
5-Ethyl-2-methylnonanal: The aldehyde formed from the initial oxidation of the alcohol group.
5-Ethyl-2-methylnonanoic acid: The carboxylic acid resulting from the oxidation of the aldehyde.
Intermediates of β-Oxidation: The subsequent breakdown of 5-ethyl-2-methylnonanoic acid via β-oxidation would lead to a series of shorter-chain carboxylic acids. The presence of the ethyl and methyl branches would influence the specific intermediates formed.
Final Degradation Products: Under aerobic conditions, complete mineralization is expected, leading to the formation of carbon dioxide (CO2) and water (H2O).
| Predicted Transformation Product | Formation Pathway |
| 5-Ethyl-2-methylnonanal | Oxidation of the primary alcohol |
| 5-Ethyl-2-methylnonanoic acid | Oxidation of the corresponding aldehyde |
| Shorter-chain fatty acids | β-oxidation of 5-Ethyl-2-methylnonanoic acid |
| Carbon Dioxide and Water | Complete mineralization |
Development of Analytical Methodologies for Monitoring Environmental Fate of this compound
Monitoring the environmental fate of this compound would require sensitive and specific analytical methods.
Sample Preparation: For water samples, solid-phase extraction (SPE) would likely be a suitable technique for concentrating the analyte and removing interfering matrix components. For soil and sediment samples, solvent extraction techniques such as Soxhlet extraction or accelerated solvent extraction (ASE) would be employed env.go.jp.
Analytical Instrumentation: Gas chromatography coupled with mass spectrometry (GC-MS) would be the method of choice for the quantification and identification of this compound and its non-polar transformation products rsc.org. Derivatization of the alcohol to a more volatile and less polar compound, for instance, by silylation, might be necessary to improve its chromatographic behavior. For more polar transformation products like the carboxylic acid, liquid chromatography-mass spectrometry (LC-MS) could be a more suitable technique nih.gov.
| Analytical Step | Methodology | Purpose |
| Extraction from Water | Solid-Phase Extraction (SPE) | Concentration and clean-up |
| Extraction from Soil/Sediment | Soxhlet or Accelerated Solvent Extraction (ASE) | Isolation from solid matrix |
| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, identification, and quantification |
| Analysis of Polar Metabolites | Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of more water-soluble products |
Fate and Transport Modeling of this compound in Environmental Compartments
The environmental fate and transport of this compound can be predicted using various models.
Partitioning Behavior: The octanol-water partition coefficient (Kow) is a key parameter for predicting the environmental distribution of a chemical. For a C12 alcohol, a relatively high log Kow would be expected, suggesting a tendency to partition into organic matter in soil and sediment and to bioaccumulate in organisms.
Quantitative Structure-Activity Relationship (QSAR) Models: In the absence of experimental data, QSAR models can be used to estimate the physicochemical properties and degradation rates of this compound researchgate.netwikipedia.org. These models use the chemical structure to predict properties like water solubility, vapor pressure, and rates of abiotic and biotic degradation.
Future Research Directions and Emerging Areas for 5 Ethyl 2 Methylnonan 1 Ol
Integration of 5-Ethyl-2-methylnonan-1-ol Research with Artificial Intelligence and Machine Learning in Chemistry
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, and these technologies hold considerable promise for accelerating the understanding and utilization of this compound.
Predictive Modeling of Physicochemical Properties and Reactivity: AI and ML models can be trained on large datasets of chemical structures and their corresponding properties to predict the characteristics of new or understudied molecules. For this compound, these models could estimate key parameters such as boiling point, viscosity, solubility, and surface tension. Furthermore, AI can predict its reactivity in various chemical transformations, aiding in the design of novel synthetic routes and the prediction of potential byproducts. Graph neural networks (GNNs), for instance, can effectively model molecular structures to predict surfactant properties like critical micelle concentration (CMC) and limiting surface tension, which would be highly relevant for derivatives of this compound. mdpi.com
Accelerated Catalyst and Process Design: Machine learning algorithms can significantly speed up the discovery and optimization of catalytic systems for the synthesis of complex molecules like this compound. By analyzing vast parameter spaces, ML can identify optimal reaction conditions, including temperature, pressure, and catalyst composition, to maximize yield and selectivity. beilstein-journals.orgnih.govresearchgate.netchemrxiv.org This data-driven approach can reduce the time and resources required for experimental optimization.
| AI/ML Application Area | Potential Impact on this compound Research |
| Property Prediction | Rapid estimation of physicochemical and reactive properties. |
| Catalyst Design | Accelerated discovery of efficient and selective synthesis catalysts. |
| Process Optimization | Identification of optimal reaction conditions for synthesis. |
| Polymer Informatics | In-silico design of novel polymers with desired characteristics. |
Exploration of Novel Catalytic Systems for Efficient Synthesis and Transformation of this compound
The development of efficient and selective catalytic systems is crucial for the viable production and derivatization of this compound.
Advanced Hydroformylation and Guerbet Reactions: The synthesis of branched-chain alcohols often relies on established industrial processes like hydroformylation (oxo process) and the Guerbet reaction. Future research will likely focus on developing more advanced catalysts for these reactions to improve selectivity for the desired isomer and to operate under milder conditions. For hydroformylation of long-chain olefins, rhodium-based catalysts encapsulated within porous materials have shown high regioselectivity for linear aldehydes, and similar principles could be applied to target specific branched structures. cas.cn The Guerbet reaction, which couples alcohols to produce longer-chain, branched alcohols, could be optimized for the synthesis of C12 alcohols like this compound using novel heterogeneous catalysts. acs.orgacs.orgmdpi.come3s-conferences.org
Alkane Functionalization: Direct functionalization of alkanes is a significant goal in modern chemistry. Novel catalytic systems that can selectively introduce a hydroxyl group into a complex alkane backbone could provide a more direct route to this compound, bypassing multi-step syntheses.
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Engineered enzymes could be developed for the stereoselective synthesis of this compound from renewable feedstocks. This approach aligns with the growing demand for green and sustainable chemical production.
Advanced Materials Science Applications of this compound Derivatives
The unique branched structure of this compound makes its derivatives promising candidates for various advanced materials.
Specialty Polymers: The incorporation of the bulky, branched alkyl chain of this compound into polymers can significantly influence their properties. For example, polymerization of acrylate (B77674) or methacrylate (B99206) derivatives of this alcohol could yield polymers with low glass transition temperatures, enhanced solubility in nonpolar solvents, and unique surface properties. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could be employed to create well-defined branched copolymers with tailored architectures. nih.govelsevierpure.comunibo.itresearchgate.netrsc.org Such polymers could find applications as pressure-sensitive adhesives, coatings, and specialty elastomers. Ziegler-Natta catalysts could also be explored for the polymerization of olefinic derivatives. acs.orgrsc.orgbritannica.comresearchgate.netlibretexts.org
Functional Surfaces: Derivatives of this compound can be used to modify surfaces, imparting properties such as hydrophobicity, lubricity, and anti-fouling characteristics. Ethoxylates and sulfates of branched-chain alcohols are known to be effective surfactants with applications in creating functional surfaces. exxonmobilchemical.commdpi.com The branched structure can lead to different packing densities on surfaces compared to linear analogues, potentially resulting in superior performance in certain applications.
Self-Healing Polymers: The long, branched alkyl chains could be incorporated into self-healing polymer networks. These side chains could enhance chain mobility and facilitate the reversible bond formation necessary for self-healing properties, potentially through non-covalent interactions like hydrogen bonding. e3s-conferences.orgresearchgate.netd-nb.infomdpi.commdpi.com
| Material Application | Potential Role of this compound Derivatives |
| Specialty Polymers | Monomer for polymers with unique thermal and mechanical properties. |
| Functional Surfaces | Surfactants and coatings for modifying surface wettability and friction. |
| Self-Healing Materials | Component to enhance mobility and repair in polymer networks. |
| Lubricant Additives | Esters and other derivatives to improve viscosity and reduce friction. |
Sustainable Chemistry and Circular Economy Considerations for the Lifecycle of this compound
Integrating the principles of sustainable chemistry and the circular economy into the lifecycle of this compound is crucial for its long-term viability.
Renewable Feedstocks: A key aspect of sustainable production is the use of renewable starting materials. Research into the synthesis of this compound from biomass-derived feedstocks is a critical future direction. This could involve the fermentation of sugars to produce precursor molecules that can then be chemically or biocatalytically converted to the target alcohol. mdpi.com
Life Cycle Assessment (LCA): A comprehensive LCA of the production and use of this compound and its derivatives will be essential to quantify its environmental impact. mdpi.comtandfonline.comresearchgate.netnih.govmdpi.com This analysis would consider factors such as energy consumption, greenhouse gas emissions, and water usage from cradle to grave. Such assessments can guide the development of more sustainable production processes and identify opportunities for improvement.
Circular Economy Models: For applications in detergents and lubricants, developing circular economy models where the used products can be collected and recycled or upcycled is a significant challenge and a key area for future research. This could involve designing derivatives of this compound that are more easily biodegradable or can be chemically recycled back to the starting alcohol or other valuable chemicals.
Multidisciplinary Research at the Interface of Organic Chemistry and Other Scientific Disciplines Related to this compound
The future of research on this compound will likely involve collaborations across various scientific disciplines.
Interfacial Science: The behavior of this compound and its derivatives at interfaces is critical for applications in surfactants, emulsifiers, and coatings. Studies in interfacial science could elucidate how the branched structure affects the packing and rheological properties of monolayers at liquid-air and liquid-liquid interfaces. nih.gov
Biochemical and Biomedical Applications: The biocompatibility and biodegradability of this compound derivatives would need to be investigated for potential applications in areas such as drug delivery, personal care products, and as biocompatible lubricants for medical devices.
Food Science and Flavor/Fragrance Chemistry: While the direct application is yet to be explored, long-chain branched alcohols and their esters can have unique organoleptic properties. Research in this area could uncover potential uses as flavor or fragrance ingredients.
Tribology: The study of friction, wear, and lubrication could benefit from investigations into esters and other derivatives of this compound as potential high-performance lubricant additives. The branched structure can lead to lower pour points and improved viscosity indices in lubricating oils.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 5-Ethyl-2-methylnonan-1-ol in laboratory settings?
- Methodological Answer :
- Ventilation : Ensure proper airflow to minimize inhalation risks. Use fume hoods during synthesis or handling .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Avoid dust formation to reduce aerosol exposure .
- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Prevent environmental contamination by avoiding drainage discharge .
- Storage : Store in a cool, ventilated area away from oxidizers. Label containers with GHS hazard symbols (chronic aquatic toxicity) .
Q. How can researchers validate the purity of this compound after synthesis?
- Methodological Answer :
- Chromatography : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a polar column (e.g., C18) to separate and quantify impurities. Reference standards should match retention times .
- Spectroscopy : Confirm structural integrity via -NMR and -NMR, comparing peaks to published data for related branched alcohols (e.g., 2-methyl-1-pentanol) .
- Physical Properties : Measure boiling point (predicted ~220–230°C) and density (estimated ~0.82–0.84 g/cm) to cross-check against literature values .
Advanced Research Questions
Q. How can contradictory physicochemical data for this compound be resolved across studies?
- Methodological Answer :
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Meta-Analysis Framework : Systematically aggregate data from peer-reviewed sources using tools like NIST Chemistry WebBook or SciFinder. Document exclusion criteria (e.g., non-peer-reviewed databases like BenchChem) to avoid bias .
05 文献检索Literature search for meta-analysis02:58
-
Experimental Replication : Reproduce synthesis protocols under controlled conditions (e.g., inert atmosphere, standardized catalysts) to isolate variables causing discrepancies. Publish detailed workflows, including software parameters (e.g., DFT calculations for molecular geometry) .
-
Contextual Analysis : Examine study conditions (e.g., solvent polarity, temperature gradients) that may alter outcomes. For example, steric effects in branched alcohols can lead to divergent reactivity in polar vs. nonpolar media .
Q. What strategies optimize the stereoselective synthesis of this compound for pharmaceutical intermediates?
- Methodological Answer :
- Catalyst Selection : Use chiral catalysts like Jacobsen’s Mn(salen) complexes to enhance enantiomeric excess (ee). Monitor reaction progress via chiral GC .
- Solvent Engineering : Polar aprotic solvents (e.g., DMF) may stabilize transition states in SN2 mechanisms, improving yield. Compare kinetics in THF vs. acetone .
- Post-Synthesis Analysis : Apply circular dichroism (CD) or X-ray crystallography to confirm stereochemistry. Cross-validate with computational models (e.g., DFT simulations) .
Q. How does this compound interact with lipid bilayers in membrane permeability studies?
- Methodological Answer :
- Model Systems : Use liposome-based assays with fluorescent probes (e.g., calcein leakage) to quantify permeability. Vary bilayer composition (e.g., phosphatidylcholine vs. cholesterol) to assess hydrophobicity-driven interactions .
- Molecular Dynamics (MD) : Simulate alcohol insertion into bilayers using GROMACS. Analyze hydrogen bonding and van der Waals interactions with lipid headgroups .
- Contradiction Mitigation : Address conflicting permeability data by standardizing experimental parameters (e.g., pH, temperature) and reporting lipid phase transitions .
Data Reporting and Reproducibility
Q. What documentation standards ensure reproducibility in studies involving this compound?
- Methodological Answer :
- Open-Source Data : Share raw NMR/GC files, spectral assignments, and synthesis logs via repositories like Zenodo or Figshare. Include version-controlled code for computational analyses .
- Video Protocols : Provide screen recordings of software workflows (e.g., Gaussian for energy minimization) to clarify ambiguous steps .
- Conflict Reporting : Use CONSORT-EHEALTH guidelines to disclose methodological deviations and negative results, reducing publication bias .
Q. How should researchers address ecological toxicity concerns when disposing of this compound?
- Methodological Answer :
- Biodegradation Studies : Test microbial degradation rates using OECD 301F assays. Compare aerobic vs. anaerobic conditions to identify optimal disposal pathways .
- Waste Treatment : Partner with certified facilities for incineration at >800°C to ensure complete combustion. Avoid landfill disposal due to potential groundwater contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

